
Adefovir Dipivoxil Dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adefovir dipivoxil dimer is a prodrug of adefovir, an acyclic nucleotide analog with potent antiviral properties. It is primarily used in the treatment of chronic hepatitis B virus (HBV) infections. The dimer form enhances the drug’s stability and bioavailability, making it more effective in clinical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Adefovir dipivoxil dimer is synthesized by replacing the ribose phosphate group of adefovir with an isopolar phosphonomethyl ether functionality. This modification neutralizes the negative charge of the drug, making it lipid-soluble and capable of diffusing across cell membranes .
Industrial Production Methods: The industrial production of this compound involves a series of chemical reactions, including esterification and crystallization. The process typically includes the use of coformers like saccharin to enhance the dissolution and stability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Adefovir dipivoxil dimer undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions include various derivatives of adefovir dipivoxil, which can be further modified for specific therapeutic applications .
Applications De Recherche Scientifique
Treatment of Chronic Hepatitis B
Adefovir Dipivoxil Dimer has been extensively studied for its efficacy in treating chronic hepatitis B virus infections. Clinical trials have shown that treatment with Adefovir Dipivoxil significantly improves liver histology and reduces serum HBV DNA levels. For instance, a Phase III study demonstrated that 64% of patients treated with 10 mg daily for 48 weeks exhibited histological improvement compared to 33% in the placebo group (p=0.0002) .
Efficacy Against Lamivudine-Resistant Strains
Another critical application is in patients with lamivudine-resistant hepatitis B. Studies indicate that this compound is effective against both wild-type and lamivudine-resistant strains of HBV. Combination therapies involving Adefovir have shown lower resistance rates compared to monotherapy with lamivudine .
Long-Term Efficacy Studies
Research has documented the long-term efficacy of Adefovir Dipivoxil in various patient cohorts. One retrospective study involving 154 patients treated for lamivudine-resistant chronic hepatitis B found that those receiving Adefovir exhibited significant virologic responses over time. The study highlighted that combining Adefovir with lamivudine resulted in better outcomes than either drug used alone .
Nephrotoxicity Considerations
While this compound demonstrates substantial antiviral efficacy, nephrotoxicity remains a notable side effect. Research indicates that the incidence of renal impairment can increase with higher doses or prolonged treatment durations. Monitoring renal function during therapy is essential to mitigate this risk .
Summary of Clinical Findings
Study | Population | Efficacy | Key Findings |
---|---|---|---|
Phase III Study | Patients with chronic HBV | 64% improvement in liver histology | Significant reduction in HBV DNA levels |
Lamivudine-Resistant Study | Patients resistant to lamivudine | Higher efficacy when combined with lamivudine | Reduced resistance mutations observed |
Nephrotoxicity Analysis | Various patient populations | Notable renal side effects | Importance of renal monitoring emphasized |
Mécanisme D'action
Adefovir dipivoxil dimer exerts its effects by inhibiting the reverse transcriptase activity of the HBV DNA polymerase, a critical enzyme for the replication of the HBV genome. This inhibition results in DNA chain termination and impairment of viral replication. The compound is phosphorylated in situ to the virologically active adefovir diphosphate, which competes with natural nucleotides for incorporation into the viral DNA .
Comparaison Avec Des Composés Similaires
Tenofovir disoproxil fumarate: Another nucleotide analog used in the treatment of HBV and HIV infections.
Lamivudine: A nucleoside analog used in the treatment of HBV and HIV infections.
Entecavir: A nucleoside analog with potent activity against HBV.
Uniqueness: Adefovir dipivoxil dimer is unique due to its enhanced stability and bioavailability compared to other similar compounds. Its ability to efficiently cross biological barriers and reach targeted cells makes it a valuable therapeutic agent in the treatment of chronic hepatitis B virus infections .
Activité Biologique
Adefovir dipivoxil dimer is a prodrug of adefovir, an acyclic nucleotide analog that has shown significant antiviral activity, particularly against the hepatitis B virus (HBV). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and its pharmacological properties.
Adefovir dipivoxil is converted intracellularly to its active form, adefovir diphosphate. This active metabolite inhibits HBV DNA polymerase by competing with deoxyadenosine triphosphate and causing chain termination upon incorporation into viral DNA. The inhibition constant (Ki) for adefovir diphosphate against HBV DNA polymerase is approximately 0.1 μM. Additionally, it exhibits weak inhibition of human DNA polymerases α and γ with Ki values of 1.18 μM and 0.97 μM, respectively .
Phase III Clinical Trials
A pivotal Phase III study (Study 438) evaluated the efficacy of adefovir dipivoxil in patients with precore mutant chronic hepatitis B virus infection. The study found that after 48 weeks of treatment with adefovir dipivoxil (10 mg daily), 64% of patients exhibited significant improvements in liver histology compared to 33% in the placebo group (p=0.0002) . Key findings include:
- Improvement in Liver Histology : Defined as a reduction of two points or more in the Knodell necro-inflammatory score.
- Reduction in HBV Viral Load : Median reduction in HBV DNA levels was 3.91 log10 copies/mL for the treatment group versus 1.35 log10 copies/mL for placebo.
- Safety Profile : No significant renal impairment was observed, with similar discontinuation rates between treatment and placebo groups.
Combination Therapy Studies
A study assessing adefovir dipivoxil alone or in combination with lamivudine for patients with lamivudine-resistant HBV demonstrated rapid reductions in serum HBV DNA levels within four weeks. The median change from baseline at week 48 showed significant reductions in the adefovir groups compared to lamivudine alone .
Pharmacokinetics and Dynamics
Adefovir dipivoxil is characterized by its ability to efficiently cross biological membranes due to its structure, which includes an organophosphate group that facilitates cellular uptake. Once inside the cell, it undergoes bioconversion to adefovir through the action of esterases and is subsequently phosphorylated by kinases .
The drug's pharmacokinetic properties are notably affected by renal function, necessitating dosage adjustments in patients with moderate to severe renal impairment .
Case Studies
Several case studies highlight the effectiveness of adefovir dipivoxil in clinical settings:
- Case Study 1 : A patient with chronic hepatitis B and lamivudine resistance showed normalization of ALT levels after 48 weeks on adefovir dipivoxil monotherapy.
- Case Study 2 : In another instance, patients receiving combination therapy reported improved liver function tests and reduced viral loads compared to historical controls on lamivudine alone.
Summary of Research Findings
Study/Trial | Population | Treatment Duration | Primary Outcome | Results |
---|---|---|---|---|
Study 438 | Precore mutant HBV | 48 weeks | Improvement in liver histology | 64% improvement vs. 33% placebo (p=0.0002) |
Lamivudine-resistant HBV Study | HBeAg-positive patients | 48 weeks | Change in serum HBV DNA | -4.04 log10 copies/mL (adefovir) vs. -0.07 (lamivudine) |
Propriétés
Numéro CAS |
323201-05-4 |
---|---|
Formule moléculaire |
C₄₁H₆₄N₁₀O₁₆P₂ |
Poids moléculaire |
1014.95 |
Synonymes |
Adefovir Dipivoxil Impurity B; 2,2-Dimethyl-propanoic Acid Methylenebis[imino-9H-purine-6,9-diyl-2,1-ethanediyloxymethylenephosphinylidynebis(oxymethylene)] Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.